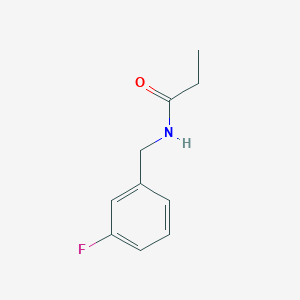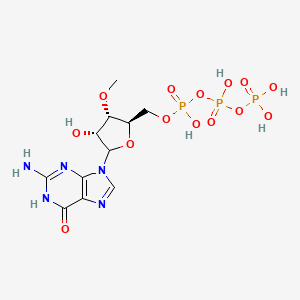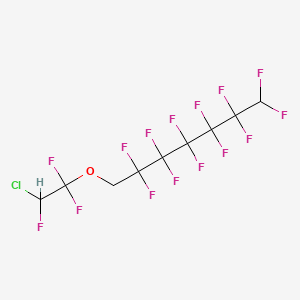![molecular formula C21H43N7O16S B13414923 N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections. The compound works by binding to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately causing bacterial cell death .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrostreptomycin sulfate is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, dihydrostreptomycin sulfate is produced by fermenting Streptomyces griseus, followed by extraction and purification. The fermentation broth is treated with various solvents to isolate the antibiotic, which is then subjected to hydrogenation to produce dihydrostreptomycin. The final product is crystallized as the sulfate salt .
化学反应分析
Types of Reactions
Dihydrostreptomycin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: As mentioned, dihydrostreptomycin is produced by the reduction of streptomycin.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of streptomycin to dihydrostreptomycin.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have different pharmacological properties .
科学研究应用
Dihydrostreptomycin sulfate has a wide range of applications in scientific research:
Chemistry: It is used in studies involving aminoglycoside antibiotics and their derivatives.
Biology: The compound is used to study bacterial ribosome function and protein synthesis.
Medicine: Although no longer used clinically in humans due to its ototoxicity, it is still used in veterinary medicine to treat bacterial infections.
Industry: It is used in the production of veterinary pharmaceuticals and in research involving antibiotic resistance .
作用机制
Dihydrostreptomycin sulfate exerts its effects by binding to the S12 protein of the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex between the messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The disruption of protein synthesis ultimately results in bacterial cell death .
相似化合物的比较
Similar Compounds
Streptomycin: The parent compound from which dihydrostreptomycin is derived. Both have similar antibacterial activity, but dihydrostreptomycin has a higher risk of ototoxicity.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different toxicity profiles.
Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.
Uniqueness
Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein of the 30S ribosomal subunit, which distinguishes it from other aminoglycosides. Its reduced form, compared to streptomycin, also contributes to its distinct pharmacological properties .
属性
分子式 |
C21H43N7O16S |
|---|---|
分子量 |
681.7 g/mol |
IUPAC 名称 |
2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m0./s1 |
InChI 键 |
GSPKOIJAMLDYCY-QXQFOYBSSA-N |
手性 SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O |
规范 SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



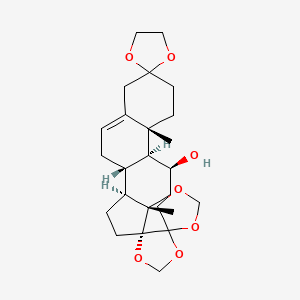
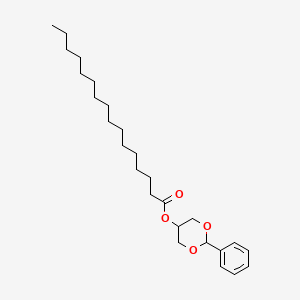
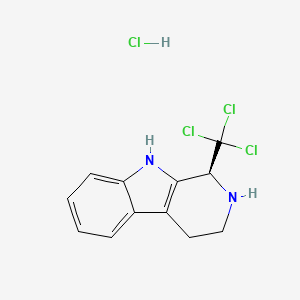
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

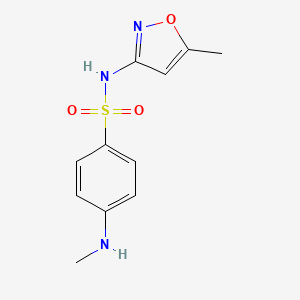

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
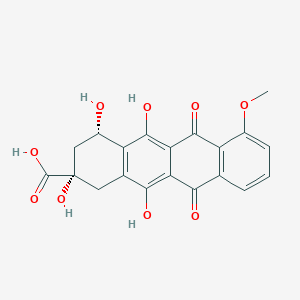
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
